Monotherapy Potency in Gallium-Resistant Lung Adenocarcinoma (A549) Cells vs. Lead Analog
In a direct head-to-head comparison between two lead compounds from the same virtual screening campaign, compound 7919469 demonstrated a 13-fold increase in potency against gallium-resistant A549 cells compared to gallium acetylacetonate (GaAcAc), while its closest analog 5476423 exhibited an 80-fold increase [1]. This 6.2-fold potency differential between the two analogs in the same assay highlights a significant structure-activity relationship divergence.
| Evidence Dimension | Anti-proliferative potency (IC50) in gallium-resistant (R) A549 cells |
|---|---|
| Target Compound Data | 13-fold increased potency compared to GaAcAc |
| Comparator Or Baseline | Compound 5476423: 80-fold increased potency compared to GaAcAc; Baseline: GaAcAc (1-fold) |
| Quantified Difference | Compound 5476423 is 6.2-fold more potent than compound 7919469 relative to GaAcAc baseline. |
| Conditions | Gallium-resistant human lung adenocarcinoma (A549) cells; treatment duration and endpoint as per MTT or similar viability assay. |
Why This Matters
This demonstrates that compound 7919469 occupies a distinct potency niche; it is not simply interchangeable with the more potent analog, making it valuable for specific dose-response or selectivity studies where a moderate potency profile is desired.
- [1] Oyewumi, M. O., Alazizi, A., Liva, S., Lin, L., & Geldenhuys, W. J. (2014). Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorganic & Medicinal Chemistry Letters, 24(18), 4553–4556. View Source
